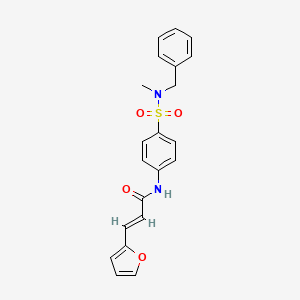

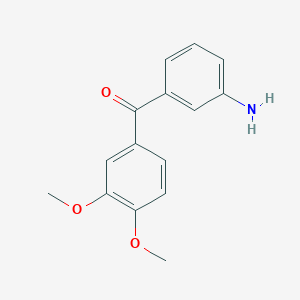

![molecular formula C17H15ClN4O2S B2915276 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide CAS No. 896324-52-0](/img/structure/B2915276.png)

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide” is a derivative of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . It is available for purchase from various chemical suppliers.

Synthesis Analysis

The synthesis of this compound involves the introduction of substituents into positions 2 and 7 of the pyrimido[1,2-a][1,3,5]triazin-6-one scaffold . The method for the preparation of novel pyrimido[1,2-a][1,3,5]triazin-6-one derivatives functionalized in positions 2, 4, and 7 of the ring was developed .Molecular Structure Analysis

The molecular structure of this compound involves a pyrimido[1,2-a][1,3,5]triazin-6-one scaffold with substituents in positions 2 and 7 . The exact molecular formula and weight are not available from the search results.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the regioselective introduction of various substituents via the triazine ring closure with corresponding aldehydes .Applications De Recherche Scientifique

Chemical Synthesis and Reactions

Chemical synthesis techniques often explore the reactivity and transformations of related heterocyclic compounds, demonstrating their potential in creating new chemical entities. For instance, the study on the ring cleavage reaction of 1,3-oxazine-2,4(3H)-dione derivatives with amines outlines a method to obtain various reaction products, including pyrimidines and acetoacetamides, under different conditions (Kinoshita et al., 1989). Another research on the one-pot synthesis of pyrido[2,3-b][1,4]oxazin-2-ones provides a methodology for preparing these compounds efficiently, demonstrating the synthetic versatility of related heterocyclic systems (Cho et al., 2003).

Structural and Spectroscopic Analysis

X-ray powder diffraction and vibrational spectroscopy have been applied to characterize N-derivatives of related compounds, which are potential pesticides. The detailed structural parameters obtained from these studies provide insights into the molecular geometry and electronic structure, critical for understanding their reactivity and interactions (Olszewska et al., 2011). Furthermore, the vibrational spectroscopic signatures of a related antiviral active molecule have been explored using Raman and Fourier transform infrared spectroscopy, along with ab initio calculations, to obtain detailed information on the molecular vibrations and electronic interactions (Jenepha Mary et al., 2022).

Biological Activity

Research into the antimicrobial activity of new heterocyclic compounds incorporating antipyrine moiety demonstrates the potential of these compounds in medical applications. The synthesis and evaluation of these compounds against various microbial strains can lead to the development of new antimicrobial agents, showcasing the relevance of heterocyclic chemistry in drug discovery (Bondock et al., 2008). Another study focuses on the synthesis, characterization, and biological screening of sulfanyl acetamide derivatives for their enzyme inhibition capabilities, further highlighting the potential therapeutic applications of these compounds (Rehman et al., 2013).

Propriétés

IUPAC Name |

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN4O2S/c1-10-3-5-13(11(2)7-10)19-15(23)9-25-16-20-14-6-4-12(18)8-22(14)17(24)21-16/h3-8H,9H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFZVCWGOAYAPBG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-dimethylphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

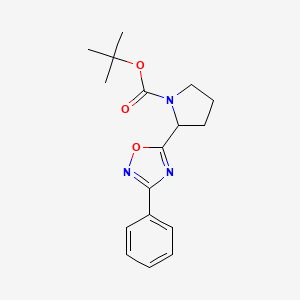

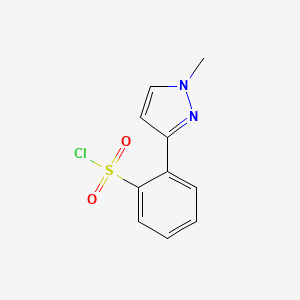

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2915194.png)

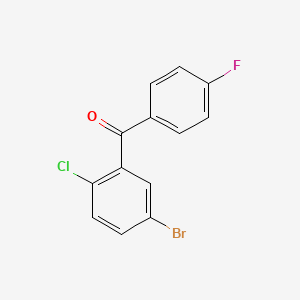

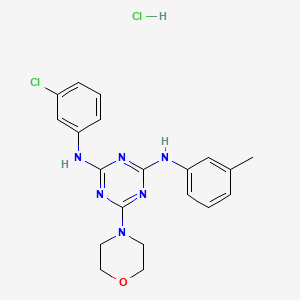

![6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2915200.png)

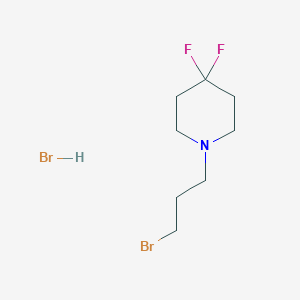

![(5-Fluoropyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2915201.png)

![1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2915202.png)

![1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2915208.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2-chlorophenyl)methanone](/img/structure/B2915210.png)

![4-[2,3,5,6-tetrafluoro-4-[(E)-prop-1-enyl]phenoxy]benzaldehyde](/img/structure/B2915212.png)